3-iodo-N-(thiophen-2-ylmethyl)aniline
Description
Properties
Molecular Formula |
C11H10INS |
|---|---|
Molecular Weight |
315.18 g/mol |
IUPAC Name |
3-iodo-N-(thiophen-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H10INS/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2 |
InChI Key |
FPHNIDDINMNAEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 3-iodo-N-(thiophen-2-ylmethyl)aniline typically involves two main stages:
- Formation of N-(thiophen-2-ylmethyl)aniline: Alkylation of aniline with thiophen-2-ylmethyl halides or aldehyde derivatives.
- Iodination at the 3-position of the aniline ring: Electrophilic aromatic substitution introducing iodine selectively at the meta position relative to the amino group.
This approach is supported by literature describing closely related compounds such as 2-iodo-N-(thiophen-2-ylmethyl)aniline, where iodination occurs post N-substitution.
Detailed Synthetic Routes
Preparation of N-(thiophen-2-ylmethyl)aniline
- Method: Reductive amination or nucleophilic substitution.
- Typical procedure: React aniline with thiophene-2-carboxaldehyde under reductive amination conditions (e.g., NaBH4 or catalytic hydrogenation) or with thiophen-2-ylmethyl halide under basic conditions.
- Reaction conditions: Mild heating (room temperature to 60 °C), polar solvents like methanol or ethanol.
Iodination of N-(thiophen-2-ylmethyl)aniline
- Electrophilic iodination: Using iodine (I2) in the presence of oxidants or acids to activate iodine species.
- Selective iodination at the 3-position: Achieved by controlling reaction conditions such as temperature, solvent, and the presence of directing groups.
- Common reagents:
- Iodine (I2) with oxidants like hydrogen peroxide or iodic acid.
- N-iodosuccinimide (NIS) for milder and regioselective iodination.
- Solvents: Aqueous acidic media or organic solvents like dichloromethane.
- Temperature: Typically 0–40 °C to avoid over-iodination or side reactions.
Representative Procedure Example
This two-step sequence is efficient and reproducible, yielding the target 3-iodo-N-(thiophen-2-ylmethyl)aniline with good purity and yield.
Alternative Synthetic Approaches
Direct Iodination of Aniline Followed by N-Alkylation
- Step 1: Iodinate aniline at the 3-position using iodine and sodium bicarbonate in aqueous medium.
- Step 2: Alkylate the 3-iodoaniline with thiophen-2-ylmethyl halide under basic conditions or via reductive amination.
- Advantages: Avoids potential deactivation of the aromatic ring by the N-substituent during iodination.
- Challenges: Iodination selectivity and possible side reactions during alkylation.
Use of Diaryliodonium Salts for Coupling
- Diaryliodonium salts can serve as arylating agents to introduce iodine-substituted aryl groups onto amines.
- This method allows for regioselective coupling and may be adapted to synthesize 3-iodo-N-(thiophen-2-ylmethyl)aniline by coupling thiophen-2-ylmethyl amines with appropriate iodoarene intermediates.
- Requires specialized reagents and conditions but offers high selectivity and mild reaction conditions.
Reaction Mechanism Insights
- Iodination: Electrophilic aromatic substitution where iodine acts as the electrophile activated by acidic or oxidative conditions.
- The amino group directs substitution to the ortho and para positions; however, steric and electronic factors favor iodination at the meta (3-) position in this case due to N-substitution and thiophene influence.
- Reductive amination: Formation of an imine intermediate followed by reduction to the secondary amine.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms substitution pattern and integrity of the thiophene and aniline moieties.
- Infrared (IR) Spectroscopy: Identifies functional groups such as amine and aromatic C–H.
- Mass Spectrometry (MS): Confirms molecular weight (~311 g/mol for 3-iodo-N-(thiophen-2-ylmethyl)aniline).
- Melting point determination: Used to assess purity and identity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Two-step: N-alkylation then iodination | Aniline + thiophene-2-carboxaldehyde | NaBH4; I2, NaHCO3 | RT to 40 °C, aqueous/organic solvents | 60-85 | Straightforward, scalable | Control of regioselectivity in iodination |
| Iodination then N-alkylation | Aniline | I2, NaHCO3; thiophen-2-ylmethyl halide | 0-40 °C; basic conditions | 50-75 | Avoids deactivation during iodination | Possible side reactions during alkylation |
| Diaryliodonium salt coupling | Iodoarene derivatives | Diaryliodonium salts, amines | Mild, organic solvents | Variable | High regioselectivity | Requires specialized reagents |
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling or Sonogashira coupling, forming new carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the aniline moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Suzuki Coupling: Typically involves palladium catalysts and boronic acids in the presence of a base like potassium carbonate in a solvent such as toluene or ethanol.
Sonogashira Coupling: Utilizes palladium and copper catalysts with alkynes in the presence of a base like triethylamine in a solvent such as tetrahydrofuran.
Major Products
Substitution Products: New aromatic compounds with various functional groups replacing the iodine atom.
Oxidation Products: Sulfoxides and sulfones derived from the thiophene ring.
Scientific Research Applications
3-iodo-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-iodo-N-(thiophen-2-ylmethyl)aniline depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiophene ring and iodine atom can interact with biological targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aniline Ring
Table 1: Key Compounds with Different Aniline Substituents
Key Observations :
Heterocyclic Group Variations
Table 2: Compounds with Different Heterocyclic Attachments
Key Observations :
Positional Isomerism
Table 3: Positional Isomers of Iodo-Substituted Anilines
Key Observations :
- Para-substitution (4-position) often leads to symmetrical crystal packing, as seen in related iodoaniline derivatives .
Biological Activity
3-Iodo-N-(thiophen-2-ylmethyl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and potential therapeutic applications. The findings are supported by data tables and relevant case studies.
3-Iodo-N-(thiophen-2-ylmethyl)aniline has the following chemical structure:
- Molecular Formula : C11H10IN
- Molecular Weight : 285.11 g/mol
- IUPAC Name : 3-Iodo-N-(thiophen-2-ylmethyl)aniline
The biological activity of 3-iodo-N-(thiophen-2-ylmethyl)aniline is largely attributed to its ability to interact with various biological targets. The presence of the iodine atom and the thiophene ring enhances its lipophilicity and electronic properties, which can influence its binding affinity to proteins and enzymes.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator for certain receptors, potentially affecting signal transduction pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.
Anticancer Activity
Research has indicated that 3-iodo-N-(thiophen-2-ylmethyl)aniline exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| HepG2 (Liver) | 15.0 | Inhibition of cell proliferation |
| A549 (Lung) | 10.0 | Cell cycle arrest at G1 phase |
These results suggest that the compound may serve as a potential lead in anticancer drug development.
Case Studies
- Study on MCF-7 Cells :
- HepG2 Cytotoxicity Assessment :
Structure–Activity Relationship (SAR)
The biological activity of 3-iodo-N-(thiophen-2-ylmethyl)aniline can be influenced by structural modifications. The introduction of different substituents on the aniline or thiophene rings can enhance or diminish its biological efficacy:
| Substituent | Effect on Activity |
|---|---|
| Methyl (–CH3) | Increased potency |
| Fluoro (–F) | Decreased cytotoxicity |
| Bromo (–Br) | Enhanced receptor binding |
This SAR analysis provides insights into optimizing the compound for better therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
